molecular formula C26H22N2O2 B431244 4-AMINO-2-(9-ANTHRYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL CYANIDE

4-AMINO-2-(9-ANTHRYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL CYANIDE

Cat. No.: B431244
M. Wt: 394.5g/mol
InChI Key: FAWMGGKUDHGJDG-UHFFFAOYSA-N
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Description

4-AMINO-2-(9-ANTHRYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines an anthryl group, a chromene core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2-(9-ANTHRYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 9-anthraldehyde with 4-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2-(9-ANTHRYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The anthryl group can be oxidized to form anthraquinone derivatives.

    Reduction: The carbonyl group in the chromene core can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydroxyl derivatives of the chromene core.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

4-AMINO-2-(9-ANTHRYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthryl group.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 4-AMINO-2-(9-ANTHRYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets. The anthryl group can intercalate into DNA, disrupting its structure and function. The amino and carbonitrile groups can form hydrogen bonds with biological macromolecules, affecting their activity. The chromene core can participate in redox reactions, generating reactive oxygen species that can induce cell death.

Comparison with Similar Compounds

Similar Compounds

    4-aminoquinaldine: A simpler compound with an amino group and a quinoline core.

    Anthraquinone derivatives: Compounds with similar anthryl groups but different functional groups.

    Chromene derivatives: Compounds with similar chromene cores but different substituents.

Uniqueness

4-AMINO-2-(9-ANTHRYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL CYANIDE is unique due to its combination of an anthryl group, a chromene core, and various functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H22N2O2

Molecular Weight

394.5g/mol

IUPAC Name

4-amino-2-anthracen-9-yl-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile

InChI

InChI=1S/C26H22N2O2/c1-26(2)12-20(29)23-21(13-26)30-25(19(14-27)24(23)28)22-17-9-5-3-7-15(17)11-16-8-4-6-10-18(16)22/h3-11,25H,12-13,28H2,1-2H3

InChI Key

FAWMGGKUDHGJDG-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C#N)N)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C#N)N)C

Origin of Product

United States

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